4-Hydroxy Trimethoprim-13C3
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Overview
Description
4-Hydroxy Trimethoprim-13C3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Trimethoprim, an antibacterial agent that inhibits bacterial dihydrofolate reductase. The compound is labeled with carbon-13 isotopes, which makes it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Trimethoprim-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Trimethoprim. This process typically includes the following steps:
Starting Materials: The synthesis begins with commercially available Trimethoprim.
Isotope Labeling: Carbon-13 labeled reagents are used to introduce the isotopes into specific positions within the molecule.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and solvents such as dimethyl sulfoxide, ethanol, or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and labeled reagents are used.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Trimethoprim-13C3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
4-Hydroxy Trimethoprim-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of Trimethoprim in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of Trimethoprim in the body.
Mechanism of Action
4-Hydroxy Trimethoprim-13C3 exerts its effects by inhibiting bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. This inhibition prevents the formation of bacterial DNA, ultimately leading to bacterial cell death. The molecular targets and pathways involved include the dihydrofolate reductase enzyme and the folate synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: The parent compound, used as an antibacterial agent.
Pyrimethamine: Another antifolate antimicrobial used in the treatment of plasmodial infections.
Methotrexate: A chemotherapeutic agent that also inhibits dihydrofolate reductase
Uniqueness
4-Hydroxy Trimethoprim-13C3 is unique due to its stable isotope labeling, which allows for precise analytical and research applications. The carbon-13 isotopes provide a distinct advantage in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .
Properties
CAS No. |
1391053-67-0 |
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Molecular Formula |
C14H18N4O4 |
Molecular Weight |
309.299 |
IUPAC Name |
2,6-diamino-5-[[3,4,5-tri(methoxy)phenyl]methyl]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1+1,2+1,3+1 |
InChI Key |
FYJKTYLNKCUCLP-VMIGTVKRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=NC2=O)N)N |
Synonyms |
2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-13C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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